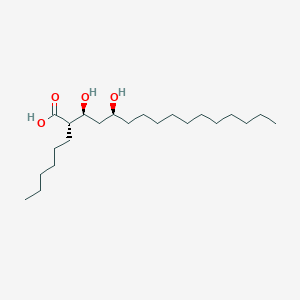

(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes two hydroxyl groups and a hexyl chain attached to a hexadecanoic acid backbone. The stereochemistry of the compound, indicated by the (2S,3S,5S) configuration, plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid can be achieved through several methods. One common approach involves the diastereoselective synthesis starting from trans-4-hydroxy-L-proline. The key step in this synthesis is the trans-selective nucleophilic addition of cyanide to 3-benzoyloxy-N-acyliminium ions . This method ensures high stereoselectivity and yields the desired enantiomer.

Industrial Production Methods: For industrial-scale production, the compound can be synthesized using biocatalytic processes. Enzymes such as dehydrogenases from Saccharomyces cerevisiae have been employed to achieve high stereoselectivity and yield . These biocatalytic methods are advantageous due to their efficiency and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions: (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl groups in the compound make it susceptible to oxidation reactions, forming ketones or aldehydes under appropriate conditions. Reduction reactions can convert the hydroxyl groups to alkanes.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions can be carried out using halogenating agents to replace the hydroxyl groups with halogens.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield hexadecanedioic acid, while reduction can produce hexylhexadecanoic acid.

Scientific Research Applications

(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid has a wide range of applications in scientific research In chemistry, it is used as a chiral building block for the synthesis of complex molecules In biology, it serves as a model compound for studying enzyme-substrate interactions due to its stereochemistryIndustrially, the compound is used in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with enzymes or receptors, influencing their activity. The hexyl chain and stereochemistry also play a role in determining the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid include (2S,3E,5S)-2-Hexyl-5-hydroxy-3-hexadecenoic acid and other hexadecanoic acid derivatives . These compounds share structural similarities but differ in their stereochemistry and functional groups.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable compound for studying stereochemical effects in various reactions and applications.

Biological Activity

(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid, commonly referred to as Orlistat impurity M3, is a compound with the molecular formula C22H44O4 and a molecular weight of approximately 372.58 g/mol. This compound is a stereoisomer with significant biological activity, particularly in the context of obesity management and metabolic regulation.

| Property | Value |

|---|---|

| Molecular Formula | C22H44O4 |

| Molecular Weight | 372.58 g/mol |

| CAS Number | 130793-30-5 |

| Stereochemistry | (2S,3S,5S) |

The compound features three defined stereocenters, contributing to its specific biological interactions and effects.

This compound exhibits its biological activity primarily through its role as an inhibitor of pancreatic lipase. This inhibition reduces the absorption of dietary fats in the intestines, thus contributing to weight loss and management in obese individuals. The compound is structurally related to Orlistat, a well-known anti-obesity drug.

Research Findings

- Weight Loss Efficacy : Studies indicate that compounds similar to this compound effectively reduce body weight by inhibiting fat absorption. A clinical trial involving Orlistat demonstrated a significant reduction in weight over a 6-month period compared to placebo groups .

- Impact on Lipid Profiles : Research has shown that the use of Orlistat and its impurities can lead to improved lipid profiles in patients. Specifically, reductions in total cholesterol and low-density lipoprotein (LDL) cholesterol levels were observed alongside weight loss .

- Safety and Side Effects : While effective for weight management, the use of Orlistat-related compounds can lead to gastrointestinal side effects such as oily stools and flatulence due to undigested fats passing through the digestive system .

Case Studies

A notable case study involved a cohort of patients undergoing treatment with Orlistat for obesity management. Over 12 weeks, participants exhibited an average weight loss of 5% from baseline measurements. Additionally, improvements in metabolic markers such as fasting glucose and insulin sensitivity were recorded .

Properties

Molecular Formula |

C22H44O4 |

|---|---|

Molecular Weight |

372.6 g/mol |

IUPAC Name |

(2S,3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid |

InChI |

InChI=1S/C22H44O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h19-21,23-24H,3-18H2,1-2H3,(H,25,26)/t19-,20-,21-/m0/s1 |

InChI Key |

NIMYTNQMVAFHGS-ACRUOGEOSA-N |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@@H]([C@H](CCCCCC)C(=O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.